1-(3-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(3-Methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-dione core substituted with a 3-methylbenzyl group at the 1-position and a phenyl group at the 3-position. Its molecular formula is C₁₉H₁₆N₂O₂S, with a molecular weight of 336.41 g/mol (calculated). The thienopyrimidine-dione scaffold is structurally analogous to pyrimidine-2,4-diones, which are widely explored for their biological activities, including herbicidal, antiviral, and antimicrobial properties . The introduction of the 3-methylbenzyl and phenyl substituents likely enhances lipophilicity and modulates electronic interactions, influencing binding affinity and pharmacokinetic behavior .
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-14-6-5-7-15(12-14)13-21-17-10-11-25-18(17)19(23)22(20(21)24)16-8-3-2-4-9-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQQCAYUPWFMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O2S, with a molecular weight of approximately 344.39 g/mol. The compound features a thieno[3,2-d]pyrimidine core, characterized by a bicyclic structure that includes both thiophene and pyrimidine rings. The presence of the 3-methylbenzyl group at the 1-position and a phenyl group at the 3-position enhances its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and fungal pathogens like Candida albicans. Notably, its antimicrobial activity has been reported to surpass that of standard agents like Metronidazole and Streptomycin .
Table 1: Antimicrobial Activity Comparison
| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Treatment MIC |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | 32 µg/mL (Metronidazole) |
| Candida albicans | 20 µg/mL | 25 µg/mL (Streptomycin) |
Anticancer Activity
The compound has also shown promise in anticancer research. Its mechanism involves the inhibition of key enzymes associated with DNA biosynthesis, which is crucial for cancer cell proliferation. Studies have indicated that derivatives of thienopyrimidines can effectively target cancer cells by disrupting their metabolic processes .
Case Study: Inhibition of Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines including HT-29 (colon cancer) and TK-10 (renal cancer). The results demonstrated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those observed for conventional chemotherapeutic agents.
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Agent IC50 (µM) |
|---|---|---|
| HT-29 | 12 | Doxorubicin - 25 |
| TK-10 | 15 | Cisplatin - 30 |
The biological activity of this compound is attributed to its ability to bind effectively to various biological targets. Interaction studies suggest that it inhibits enzymes involved in nucleic acid metabolism and may also affect membrane proteins associated with microbial resistance mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in substituents can lead to enhanced potency or selectivity towards specific biological targets. For instance, substituents at the phenyl or methyl groups can significantly influence both the antimicrobial and anticancer activities .
Table 3: Structure-Activity Relationship Insights
| Compound Variant | Biological Activity |
|---|---|
| 1-(4-Methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Moderate antimicrobial activity |
| 6-(Methylthio)thieno[2,3-b]pyrimidine-2,4(1H,3H)-dione | Strong anticancer properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with structurally related derivatives, emphasizing substituent effects, synthesis, and biological activities:
Key Observations:
Substituent Effects on Activity :
- Hydrophobic Groups : The 3-methylbenzyl and phenyl groups in the target compound likely improve membrane permeability compared to hydroxylated analogs (e.g., 1b ), which may prioritize solubility over bioavailability .
- Electron-Withdrawing Groups : Trifluoroethyl or chlorophenyl substituents (e.g., in Compound 67 , Patent 9,585,883) enhance metabolic stability but may reduce synthetic accessibility compared to methylbenzyl .
Biological Activity Trends: Thienopyrimidine-diones with heteroaromatic substituents (e.g., imidazo[1,2-a]pyridinyl in ) exhibit notable antimicrobial activity, suggesting the target compound’s phenyl groups could synergize with the thieno ring for similar applications. Pyrimidine-2,4-diones with bulky substituents (e.g., 4-tert-butylbenzyl in ) show herbicidal activity, whereas thieno analogs may shift the activity spectrum due to enhanced π-π stacking .
Synthetic Considerations :
- Alkylation at the 1-position (e.g., 3-methylbenzyl) is achievable via nucleophilic substitution, as demonstrated in pyrimidine-2,4-dione derivatives .
- Hydroxyl group incorporation (e.g., 1b ) requires protection-deprotection strategies, increasing synthesis complexity compared to alkyl/aryl substitutions .
Research Findings and Data
Table 2: Structural and Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
